苯呋海因

描述

Benfuracarb is a carbamate ester and a member of 1-benzofurans . It is a synthetic 1-benzofuran and ethyl ester compound, and a carbamate acetylcholinesterase inhibitor . It is used as a pesticide and is characterized as a pale yellow viscous oily liquid . Exposure occurs by inhalation, ingestion, or contact .

Synthesis Analysis

In vitro metabolism of benfuracarb in liver microsomes from seven species was studied to quantitate species-specific metabolic profiles and enhance benfuracarb risk assessment by interspecies comparisons . Benfuracarb was metabolized via two metabolic pathways, the sulfur oxidation pathway and nitrogen sulfur bond cleavage, yielding carbofuran, which metabolized further .

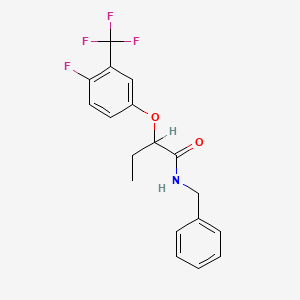

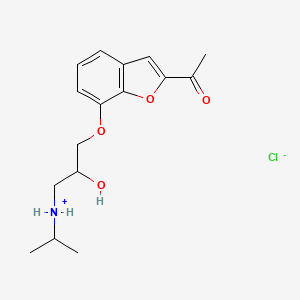

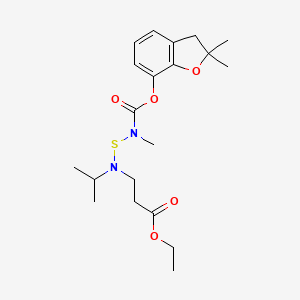

Molecular Structure Analysis

The molecular formula of Benfuracarb is C20H30N2O5S . The average mass is 410.528 Da and the monoisotopic mass is 410.187531 Da . The IUPAC name is ethyl 3-[[2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate .

Chemical Reactions Analysis

Benfuracarb was extensively metabolized with roughly similar profiles in different species in vitro . In vitro intrinsic clearance rates as well as calculated in vivo hepatic clearances indicated that all seven species metabolize benfuracarb via the carbofuran metabolic pathway more rapidly than the sulfoxidation pathway .

Physical And Chemical Properties Analysis

Benfuracarb is characterized as a pale yellow viscous oily liquid . It is almost insoluble in water (8 mg/l at 20°) but soluble in organic solvents .

科学研究应用

农药风险评估

苯呋海因是一种用于农药的活性物质 . 对该物质进行风险评估对于了解其对环境和人类健康的影响至关重要 .

毒代动力学

已经进行了研究以了解苯呋海因的吸收,分布,排泄和代谢 . 此信息对于预测该物质在人体和环境中的行为至关重要 .

急性毒性

已经进行了研究以确定苯呋海因的急性毒性 . 这有助于了解该物质与人体接触时的直接有害影响 .

长期毒性

长期毒性研究提供了对长期接触苯呋海因的潜在有害影响的见解 . 这对评估含有该物质的农药的长期使用安全性非常重要 .

致突变和细胞毒活性

已经对苯呋海因的致突变和细胞毒活性进行了研究 . 这些研究有助于了解该物质引起基因突变和细胞损伤的可能性 .

作物中残留物的行为

已在各种作物中研究了苯呋海因的代谢,分布和残留行为 . 这有助于了解该物质在植物中的行为以及与残留物相关的潜在风险 .

消费者暴露和风险

已经进行了研究以评估与在土壤处理的十字花科作物中使用苯呋海因相关的消费者暴露和风险 . 这对确保食用这些作物的消费者的安全至关重要 .

神经毒性

关于苯呋海因神经毒性的研究提供了对它对神经系统造成有害影响的潜力的见解 . 这对评估这种物质的安全性非常重要,尤其是对于可能接触到这种物质的工人 .

作用机制

Target of Action

Benfuracarb is a broad-spectrum systemic carbamate insecticide and nematicide . It is highly effective against a wide range of pests, including stem borers, leaf folders, brown plant hoppers, rice gall midges, nematodes, beetles, thrips, aphids, diamond back moths, striped flea beetles, leaf miners, rust mites, and broad mites .

Mode of Action

Benfuracarb is an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting AChE, benfuracarb prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing paralysis and death in insects .

Biochemical Pathways

It is known that benfuracarb, like other carbamate insecticides, interferes with the normal functioning of the nervous system by inhibiting ache . This leads to an overstimulation of the nervous system, causing paralysis and death in insects .

Pharmacokinetics

Benfuracarb has a low aqueous solubility and is relatively volatile . It has a moderate mammalian toxicity with a low bioaccumulation potential .

Result of Action

The primary result of benfuracarb’s action is the death of the targeted pests. By inhibiting AChE, benfuracarb causes an overstimulation of the nervous system in insects, leading to paralysis and death .

Action Environment

Benfuracarb’s action can be influenced by various environmental factors. For instance, its volatility means that it can be lost to the atmosphere under certain conditions . Finally, its persistence in the environment can be influenced by factors such as temperature, moisture, and the presence of certain microorganisms .

安全和危害

生化分析

Biochemical Properties

Benfuracarb interacts with various enzymes and proteins in biochemical reactions. The main metabolite of Benfuracarb is Carbofuran, which is more toxic than Benfuracarb itself . This interaction with enzymes and proteins leads to the inhibition of the nervous system in insects, causing their death .

Cellular Effects

The effects of Benfuracarb on cells are primarily due to its metabolite, Carbofuran. It influences cell function by disrupting normal cellular processes, particularly those related to the nervous system .

Molecular Mechanism

At the molecular level, Benfuracarb exerts its effects through its metabolite, Carbofuran. Carbofuran binds to and inhibits the activity of acetylcholinesterase, an enzyme crucial for nerve function. This inhibition disrupts nerve signal transmission, leading to the death of the insect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benfuracarb have been observed to change over time. It is known to degrade into Carbofuran, which is more toxic

Dosage Effects in Animal Models

The effects of Benfuracarb in animal models vary with dosage. High doses can lead to toxic effects, primarily due to the action of its metabolite, Carbofuran

Metabolic Pathways

Benfuracarb is involved in several metabolic pathways. It is metabolized into Carbofuran, which interacts with various enzymes and cofactors

属性

IUPAC Name |

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-7-25-17(23)11-12-22(14(2)3)28-21(6)19(24)26-16-10-8-9-15-13-20(4,5)27-18(15)16/h8-10,14H,7,11-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZBOYWSHKHDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041622 | |

| Record name | Benfuracarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82560-54-1 | |

| Record name | Benfuracarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfuracarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082560541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfuracarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Oxa-3-thia-2,4-diazadecanoic acid, 2-methyl-4-(1-methylethyl)-7-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFURACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807671FRZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

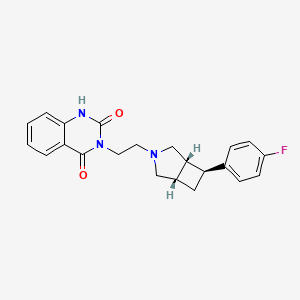

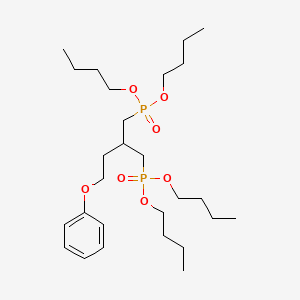

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

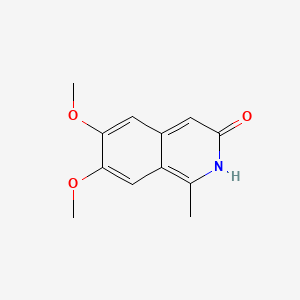

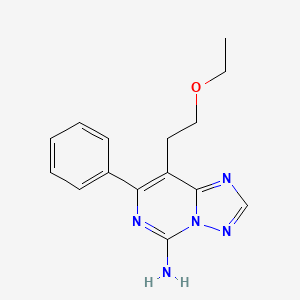

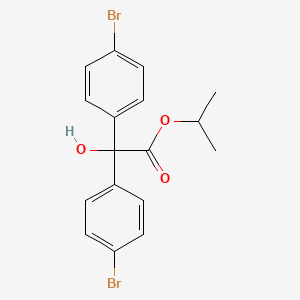

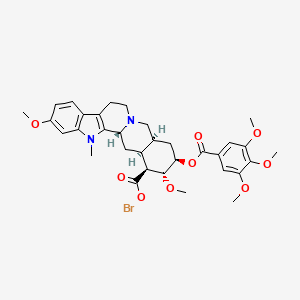

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of benfuracarb?

A1: Benfuracarb acts as a pro-insecticide, meaning it requires bioactivation within the target organism to exert its toxic effects. It is metabolized into carbofuran, a potent cholinesterase inhibitor. [, ] Carbofuran binds to acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. [] This inhibition leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to paralysis and death in insects. [, , ]

Q2: Does benfuracarb directly inhibit acetylcholinesterase?

A2: While benfuracarb can inhibit AChE, its direct inhibitory potency is very low compared to its metabolite, carbofuran. [] This suggests that the activation pathway, primarily involving cytochrome P450 enzymes, is crucial for benfuracarb to exert its insecticidal action. [, ]

Q3: What is the molecular formula and weight of benfuracarb?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of benfuracarb. For accurate information, consult the chemical's safety data sheet or a chemical database.

Q4: How stable is benfuracarb in different environments?

A5: Studies show that benfuracarb undergoes photolysis under ultraviolet light, breaking down into carbofuran and other metabolites. [] This degradation pathway is relevant in understanding the environmental fate and persistence of benfuracarb in the environment.

Q5: Can benfuracarb be formulated for controlled release?

A6: Yes, research demonstrates the feasibility of formulating benfuracarb into controlled-release granules. [] One method involves encapsulating benfuracarb within silica hollow microspheres, achieving sustained release over 30 days. [] This technology shows promise for improving the efficacy and reducing the environmental impact of benfuracarb applications.

Q6: How does the structure of benfuracarb relate to its insecticidal activity?

A7: Benfuracarb's structure, specifically the N-S bond linking the carbamate and benzofuran moieties, is crucial for its pro-insecticide nature. [, ] Cleavage of this bond, primarily by cytochrome P450 enzymes, generates the active metabolite carbofuran. [, ] Modifications to this bond or the benzofuran ring could significantly alter the insecticidal activity and metabolism of benfuracarb.

Q7: What are the challenges in formulating benfuracarb?

A8: Benfuracarb's susceptibility to degradation, particularly during the extraction and analysis of food samples, poses a challenge for accurate residue monitoring. [] Researchers addressed this by incorporating silver nitrate (AgNO3) into the extraction process to prevent the premature breakdown of benfuracarb into carbofuran. [, ]

Q8: How is benfuracarb metabolized in insects?

A9: Research on houseflies indicates that benfuracarb is rapidly metabolized, primarily into carbofuran. [] Further metabolic pathways involve oxidation at the 3-position of the carbofuran ring and its N-methyl group, leading to metabolites like 3-hydroxy-carbofuran, N-hydroxymethyl-carbofuran, and their conjugates. []

Q9: How is benfuracarb absorbed and translocated in plants?

A10: Studies show that plants readily absorb and translocate benfuracarb. [] Topical application on leaves leads to its movement throughout the plant, including the stem and roots. [] This systemic action contributes to the effectiveness of benfuracarb as a soil treatment against various plant pests. [, ]

Q10: What is the efficacy of benfuracarb against different insect species?

A11: Research demonstrates benfuracarb's effectiveness against a wide range of agricultural pests. Studies highlight its control of diamondback moths on brassicas, [] Lycoriella mali in mushroom cultivation, [] rice water weevils, [] and root-knot nematodes. [, , ] Its efficacy varies depending on the target species, application method, and environmental conditions.

Q11: Is there evidence of resistance development to benfuracarb in insect populations?

A12: Yes, studies in South Korea reveal that diamondback moth populations in cabbage fields have developed resistance to benfuracarb, along with other organophosphate and carbamate insecticides. [] This highlights the importance of resistance monitoring and the development of integrated pest management strategies to ensure the long-term effectiveness of benfuracarb.

Q12: What is known about the toxicity of benfuracarb to non-target organisms?

A12: While the provided abstracts focus on benfuracarb's insecticidal activity, it is crucial to consider its potential impact on non-target organisms. Specific studies on its ecotoxicological effects are needed to assess its overall safety profile.

Q13: What happens to benfuracarb in the environment after application?

A14: Benfuracarb applied to soil can undergo sorption and desorption processes, influencing its persistence and potential for leaching into groundwater. [] While research suggests a low risk of groundwater contamination due to its strong sorption to soil, further studies are needed to fully understand its environmental fate and potential long-term effects. [, ]

Q14: Are there alternative insecticides to benfuracarb?

A15: Research explores the efficacy of other insecticides, such as -cyhalothrin, for controlling pests like the oak longicorn beetle, which also affects mushroom cultivation. [] Evaluating the effectiveness, safety profiles, and environmental impacts of alternative insecticides is essential for developing sustainable pest management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。